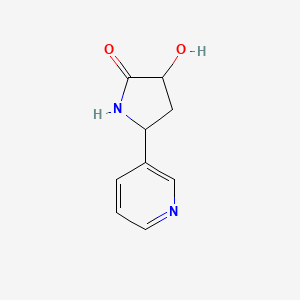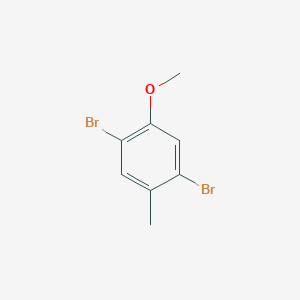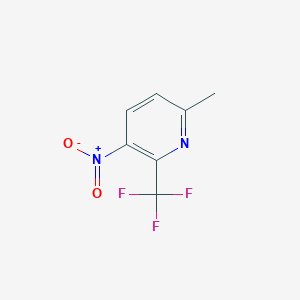
3-(4-Bromobenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromobenzoyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-bromobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzoyl)piperidine typically involves the reaction of piperidine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Bromobenzoyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the 4-bromobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used in the presence of a suitable solvent.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the N-oxide derivative of the piperidine ring.
科学的研究の応用
3-(4-Bromobenzoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Bromobenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form hydrogen bonds and hydrophobic interactions with the target, while the piperidine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Bromobenzoylpiperidine: Similar structure but lacks the 3-position substitution on the piperidine ring.
3-(4-Chlorobenzoyl)piperidine: Similar structure with a chlorine atom instead of a bromine atom.
3-(4-Methylbenzoyl)piperidine: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
3-(4-Bromobenzoyl)piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other substituents. This can lead to distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC名 |
(4-bromophenyl)-piperidin-3-ylmethanone |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2 |
InChIキー |
YNYIOASGWYJBKT-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B12095875.png)

![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)


![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)
![[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12095906.png)


![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)


